molecular formula C17H22ClNO2 B2632440 N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide CAS No. 335632-75-2

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2632440
CAS No.: 335632-75-2
M. Wt: 307.82
InChI Key: DBBVGEGHVRNBQI-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features an adamantane moiety, a furan ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: The starting material, adamantane, is chlorinated to form 1-chloroadamantane.

    Acetamide Formation: 1-chloroadamantane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(adamantan-1-yl)-2-chloroacetamide.

    Furan Ring Introduction: The final step involves the reaction of N-(adamantan-1-yl)-2-chloroacetamide with furan-2-ylmethanol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the adamantane moiety can be hydroxylated.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of N-(adamantan-1-yl)-2-azidoacetamide or N-(adamantan-1-yl)-2-thiocyanatoacetamide.

    Oxidation: Formation of furanone derivatives.

    Hydrolysis: Formation of adamantane-1-carboxylic acid and furan-2-ylmethylamine.

Scientific Research Applications

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the furan ring may contribute to specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)-2-chloroacetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    N-(adamantan-1-yl)-2-azidoacetamide: Contains an azido group instead of a chloro group, which can be used for click chemistry applications.

    N-(adamantan-1-yl)-2-thiocyanatoacetamide: Contains a thiocyanato group, offering different reactivity and potential biological activities.

Uniqueness

N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the adamantane moiety, chloroacetamide group, and furan ring. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBVGEGHVRNBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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